molecular formula C13H28 B1194123 2,2,9-Trimethyldecane CAS No. 62238-00-0

2,2,9-Trimethyldecane

Cat. No.: B1194123
CAS No.: 62238-00-0
M. Wt: 184.36 g/mol
InChI Key: OFKVGIOPPPBWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 2, 9-Trimethyldecane, also known as (C16-C18) alkyl alcohol or cetyl-stearyl alcohol, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 2, 2, 9-Trimethyldecane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2, 9-trimethyldecane is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 2, 9-trimethyldecane can be found in fruits. This makes 2, 2, 9-trimethyldecane a potential biomarker for the consumption of this food product.
Usually high-molecular-weight, straight-chain primary alcohols, but can also range from as few as 4 carbons, derived from natural fats and oils, including lauryl, stearyl, oleyl, and linoleyl alcohols. They are used in pharmaceuticals, cosmetics, detergents, plastics, and lube oils and in textile manufacture. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)

Properties

CAS No.

62238-00-0

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,2,9-trimethyldecane

InChI

InChI=1S/C13H28/c1-12(2)10-8-6-7-9-11-13(3,4)5/h12H,6-11H2,1-5H3

InChI Key

OFKVGIOPPPBWSB-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCC(C)(C)C

Canonical SMILES

CC(C)CCCCCCC(C)(C)C

Synonyms

Alcohols, Fatty
Fatty Alcohols

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,9-Trimethyldecane
Reactant of Route 2
Reactant of Route 2
2,2,9-Trimethyldecane
Reactant of Route 3
Reactant of Route 3
2,2,9-Trimethyldecane
Reactant of Route 4
Reactant of Route 4
2,2,9-Trimethyldecane
Reactant of Route 5
Reactant of Route 5
2,2,9-Trimethyldecane
Reactant of Route 6
Reactant of Route 6
2,2,9-Trimethyldecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.